molecular formula C21H28N4O3 B4942832 1-(3,4-Dimethoxyphenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea

1-(3,4-Dimethoxyphenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea

Cat. No.: B4942832
M. Wt: 384.5 g/mol
InChI Key: BWNAFORZNZOMQW-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxyphenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea typically involves the reaction of 3,4-dimethoxyaniline with an isocyanate derivative, followed by the introduction of the piperazine moiety. The reaction conditions may include:

    Solvents: Common solvents such as dichloromethane or ethanol.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Controlled temperatures to optimize yield and purity.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Studying its effects on cellular processes and signaling pathways.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate signaling pathways, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)ethyl]urea
  • 1-(3,4-Dimethoxyphenyl)-3-[2-(4-ethylpiperazin-1-yl)ethyl]urea

Uniqueness

1-(3,4-Dimethoxyphenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs. The presence of the phenylpiperazine moiety could influence its binding affinity and selectivity for certain biological targets.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3/c1-27-19-9-8-17(16-20(19)28-2)23-21(26)22-10-11-24-12-14-25(15-13-24)18-6-4-3-5-7-18/h3-9,16H,10-15H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNAFORZNZOMQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NCCN2CCN(CC2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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